MS453 -

MS453

Catalog Number: EVT-1492218
CAS Number:
Molecular Formula: C20H27N5O3
Molecular Weight: 385.468
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MS453 is a potent and selective SETD8 inhibitor. MS453 specifically modifies a cysteine residue near the inhibitor binding site, has an IC50 value of 804 nM, reacts with SETD8 with nearquantitative yield, and is selective for SETD8 against 28 other methyltransferases. SETD8 (also known as SET8, R-SET7, or KMT5A) is the only methyltransferase known to catalyze monomethylation of histone H4 lysine 20 (H4K20). SETD8 inhibitors could be valuable anticancer agents.
Overview

MS453 is a potent and selective inhibitor of the SETD8 enzyme, which plays a crucial role in the regulation of histone methylation. This compound has garnered attention in scientific research due to its potential implications in cancer therapy and other diseases associated with dysregulated histone modifications. The compound is classified as a small molecule inhibitor, specifically targeting the SETD8 enzyme's active site.

Source and Classification

The compound MS453 is cataloged under CAS number 2059892-29-2. It has been identified through various screening processes aimed at finding selective inhibitors for histone methyltransferases, particularly those involved in epigenetic regulation. Its classification falls under the category of chemical compounds used in biochemical research, particularly in studies related to cancer biology and epigenetics.

Synthesis Analysis

Methods

The synthesis of MS453 involves several key steps that ensure the purity and efficacy of the compound. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that are modified through various chemical reactions.
  2. Reactions: Key reactions may include nucleophilic substitutions, coupling reactions, and functional group modifications to achieve the desired structure.
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate MS453 from by-products.

Technical Details

The synthetic pathway is designed to maximize yield while minimizing side reactions. Specific reaction conditions such as temperature, solvent choice, and reaction time are optimized based on preliminary studies to enhance the efficiency of the synthesis.

Molecular Structure Analysis

Structure

MS453 has a well-defined molecular structure characterized by its specific arrangement of atoms that facilitate its interaction with the SETD8 enzyme. The compound features a unique scaffold that allows for selective binding.

Data

The molecular structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. For instance, data from X-ray crystal structures reveal bond lengths and angles that are critical for understanding its binding interactions with target proteins.

Chemical Reactions Analysis

Reactions

MS453 undergoes specific chemical reactions when interacting with the SETD8 enzyme. These include:

  1. Binding Interactions: The compound modifies a cysteine residue near the inhibitor binding site, which is crucial for its inhibitory action.
  2. Enzymatic Activity Modulation: Upon binding, MS453 alters the enzymatic activity of SETD8, leading to changes in histone methylation patterns.

Technical Details

The inhibition mechanism involves competitive binding at the active site of SETD8, which prevents substrate access and subsequent methylation of histones. This process can be quantified using enzyme kinetics studies to determine IC50 values, with MS453 exhibiting an IC50 value of 804 nM.

Mechanism of Action

Process

The mechanism of action for MS453 involves:

  1. Selective Inhibition: By targeting SETD8 specifically, MS453 prevents inappropriate histone methylation that can lead to oncogenic transformations.
  2. Impact on Gene Expression: The inhibition of SETD8 results in changes to gene expression profiles associated with cell cycle regulation and apoptosis.

Data

Studies have shown that treatment with MS453 leads to reduced proliferation of cancer cell lines dependent on SETD8 activity, highlighting its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

MS453 is characterized by:

  • Molecular Weight: Approximately 300-400 g/mol (exact value may vary based on specific structural features).
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

The compound exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests it can participate in nucleophilic addition reactions due to the presence of electrophilic centers.

Applications

MS453 has significant applications in scientific research:

  • Cancer Research: As a selective inhibitor of SETD8, it is utilized in studies aimed at understanding the role of histone methylation in cancer progression.
  • Epigenetics Studies: The compound serves as a tool for exploring the broader implications of histone modifications on gene expression and cellular function.
  • Drug Development: Its properties make it a candidate for further development into therapeutic agents targeting epigenetic regulators in various diseases.
Introduction to MS453 in Epigenetic Research

MS453 as a Covalent Inhibitor of SET Domain-Containing Protein 8 (SETD8)

MS453 represents a structurally optimized covalent inhibitor specifically targeting SETD8 (KMT5A), a lysine methyltransferase. This compound evolved from the reversible inhibitor UNC0379 through structure-based drug design. Key modifications include:

  • Introduction of an acrylamide warhead linked via a propyl spacer to the 4-amino group of the quinazoline core
  • Retention of the 7-(2-aminoethoxy) moiety critical for hydrogen bonding with SETD8’s Asn339 [1] [6] [9]

Biochemically, MS453 exhibits:

  • Time-dependent inhibition (IC₅₀ = 804 nM after 5h preincubation vs. 6.9 µM at 1h)
  • Near-quantitative covalent modification of SETD8 confirmed by mass spectrometry
  • >35-fold selectivity against 28 other methyltransferases, including PRC2, SMYD2, and SMYD3 [1] [6]

Table 1: Evolution of SETD8 Inhibitors

CompoundStructureSETD8 IC₅₀Key Properties
UNC0379Quinazoline derivative7.3 µMFirst substrate-competitive SETD8 inhibitor
MS21777-Aminoethoxy analog1.9 µMImproved binding affinity (KD = 1.3 µM)
MS453Acrylamide-modified0.8 µMCovalent inhibitor targeting Cys311
MS2928UndisclosedNot reportedMost potent analog; in vivo efficacy in myeloma models [1] [6] [8]

Role of SETD8 in Histone H4 Lysine 20 Methylation (H4K20me)

SETD8 is the sole monomethyltransferase for histone H4 lysine 20 (H4K20me1), an epigenetic mark with paradoxical functions:

  • Transcriptional regulation: H4K20me1 facilitates chromatin compaction and gene silencing but also associates with active promoters when coincident with H3K4me3 [1] [5]
  • Genome integrity: Maintains replication fork stability through PCNA methylation and regulates DNA damage response pathways [6] [10]

Notably, H4K20me1 serves as the substrate for SUV420H1/2 enzymes that generate H4K20me2/3—marks linked to constitutive heterochromatin. MS453 reduces cellular H4K20me1 by >80% at 10 µM without affecting other histone marks (H3K9me, H4K20me2/3), confirming its on-target effect [1] [5] [6].

Biological Significance of Targeting SETD8 in Cancer and Disease Pathways

SETD8 overexpression correlates with poor prognosis in multiple cancers:

  • Endometrial cancer: SETD8 mRNA elevated 3.5-fold in tumors vs. normal endometrium; knockdown induces apoptosis in HEC50B cells [5]
  • Multiple myeloma: Primary malignant plasma cells show addiction to SETD8; MS453 analogs inhibit growth in xenograft models [8]
  • p53 pathway modulation: SETD8 methylates p53 at K382, suppressing its transcriptional activity. MS453-mediated inhibition reactivates p53 targets like PUMA and NOXA [6] [10]

Table 2: Cancer Models Responsive to SETD8 Inhibition

Cancer TypeSETD8 DysregulationMS453/Inhibitor EffectKey Pathways
Endometrial cancerOverexpressed in 80% of tumorsCell cycle arrest (G₂/M), apoptosis inductionp53-KIAA1324/TP73 axis
Multiple myelomaCritical for malignant plasma cell survivalTumor growth inhibition in vivoH4K20me-dependent proliferation
NeuroblastomaAssociated with MYCN amplificationReduced xenograft growth (UNC0379 data)p53 methylation circuit [5] [6] [8]

Properties

Product Name

MS453

Molecular Formula

C20H27N5O3

Molecular Weight

385.468

SMILES

COC1=C(OC)C=C(N=C(N2CCCC2)N=C3NCCCNC(C=C)=O)C3=C1

Synonyms

MS453; MS-453; MS 453.;N-(3-((6,7-dimethoxy-2-(pyrrolidin-1-yl)quinazolin-4-yl)amino)propyl)acrylamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.